4-Fluorobenzophenone
Overview
Description
4-Fluorobenzophenone is a chemical compound that serves as an important intermediate in the synthesis of various pharmaceuticals and fine chemical products. It is characterized by the presence of a fluorine atom attached to one of the benzene rings in the benzophenone structure, which can significantly alter its chemical and physical properties, making it a valuable compound in organic synthesis and material science.
Synthesis Analysis
The synthesis of 4-Fluorobenzophenone and its derivatives has been explored through various methods. One approach involves the use of 4-benzyloxyphenyl-(2-thienyl)iodonium bromide and [18F]fluoride to produce 4-[18F]fluorophenol, which is a versatile synthon for more complex radiopharmaceuticals . Another method includes the polycondensation of 3,5-Bis(4-fluorobenzoyl)phenol under various reaction conditions, leading to the formation of cyclic hyperbranched poly(ether ketone)s . Additionally, the synthesis of 4,4'-difluorobenzophenone has been reviewed, highlighting various methods such as the Fridel-Crafts alkylation hydrolysis method, halogen substitution method, and catalytic carbonylation method .
Molecular Structure Analysis
The molecular structure and conformation of 4-Fluorobenzophenone derivatives have been studied using techniques such as X-ray diffraction, vibrational spectra, and theoretical calculations. For instance, 1-(4-Fluorobenzoyl)-3-(isomeric fluorophenyl)thioureas were found to have a planar carbonyl and thiourea groups with an antiperiplanar conformation stabilized by intramolecular hydrogen bonding . Similarly, the novel bioactive heterocycle (4-(6-Fluorobenzo[d]isoxazol-3-yl) piperidin-1-yl)(morpholino)methanone was characterized, revealing a stable molecular structure due to inter and intra-molecular hydrogen bonds .
Chemical Reactions Analysis
4-Fluorobenzophenone and its derivatives undergo various chemical reactions that are significant in synthetic chemistry. The Baeyer-Villiger reaction has been employed to prepare 4-fluorophenol and 4-fluorobenzoic acid from unsymmetrical fluoroaryl ketones. The nature of substituents on the fluorine-free aryl group was found to influence the outcome of the reaction, with electron-withdrawing substituents favoring the formation of 4-fluorophenol and electron-donating substituents leading to 4-fluorobenzoic acid .
Physical and Chemical Properties Analysis
The physical and chemical properties of 4-Fluorobenzophenone are influenced by the presence of the fluorine atom. The introduction of fluorine can affect the compound's reactivity, boiling point, solubility, and other properties that are crucial for its application in various fields. Although the provided papers do not directly discuss the physical and chemical properties of 4-Fluorobenzophenone, these properties can be inferred from the synthesis methods and molecular structure analyses presented .
Scientific Research Applications
1. Organic Light-Emitting Diodes (OLEDs)
- Methods of Application : The derivatives were synthesized through the reaction of 4-fluorobenzophenone with various mono-alkylated 3,3’-bicarbazoles .
- Results or Outcomes : The new materials exhibit high thermal stability, with decomposition temperatures reaching 400 °C. They also demonstrate high photoluminescence quantum yields (PLQY) of up to 75.5% and favorable HOMO-LUMO levels, along with suitable triplet-singlet state energy values .
2. Synthesis of 4-Fluorobenzophenone
- Methods of Application : The synthesis was carried out neat with 17.5 ml (0.151 mol) benzoyl chloride, 43.1 ml (0.459 mol) fluorobenzene and 23.55g (0.0177 mol) aluminum chloride as a catalyst .
- Results or Outcomes : The use of Thin Layer Chromatography (TLC) was implemented where Rf values were compared to ensure the reaction had gone to completion .
3. Photophysical Studies
- Methods of Application : The compound was studied in two solvents: EPA (a polar solvent) and methylcyclohexane (a non-polar solvent). The UV absorption spectra were collected and analyzed .
4. Synthesis of Fluorinated Building Blocks
- Methods of Application : The specific methods of application can vary widely depending on the desired fluorinated compound. Typically, 4-Fluorobenzophenone is reacted with other reagents under suitable conditions to yield the desired product .
- Results or Outcomes : The outcomes can vary widely depending on the specific reaction. In general, the use of 4-Fluorobenzophenone as a starting material can enable the synthesis of a wide range of fluorinated compounds .
5. Photophysical Properties
- Methods of Application : The compound was studied in two solvents: EPA (a polar solvent) and methylcyclohexane (a non-polar solvent). The UV absorption spectra were collected and analyzed .
6. Fluorinated Building Blocks
- Methods of Application : The specific methods of application can vary widely depending on the desired fluorinated compound. Typically, 4-Fluorobenzophenone is reacted with other reagents under suitable conditions to yield the desired product .
- Results or Outcomes : The outcomes can vary widely depending on the specific reaction. In general, the use of 4-Fluorobenzophenone as a starting material can enable the synthesis of a wide range of fluorinated compounds .
Safety And Hazards
4-Fluorobenzophenone may cause skin irritation, serious eye irritation, and respiratory irritation . It is recommended to avoid dust formation, avoid breathing mist, gas or vapors, avoid contacting with skin and eye, use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .
properties
IUPAC Name |
(4-fluorophenyl)-phenylmethanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9FO/c14-12-8-6-11(7-9-12)13(15)10-4-2-1-3-5-10/h1-9H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OGTSHGYHILFRHD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)C2=CC=C(C=C2)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9FO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00188059 | |
Record name | 4-Fluorobenzophenone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00188059 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
200.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Light beige crystalline powder; [Acros Organics MSDS] | |
Record name | 4-Fluorobenzophenone | |
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Product Name |
4-Fluorobenzophenone | |
CAS RN |
345-83-5 | |
Record name | 4-Fluorobenzophenone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=345-83-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-Fluorobenzophenone | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000345835 | |
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Record name | 345-83-5 | |
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Record name | 4-Fluorobenzophenone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00188059 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-fluorobenzophenone | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.876 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Record name | 4-Fluorobenzophenone | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/JKA6JRZ9CD | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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